![molecular formula C7H14O3 B080240 2-(Diethoxymethyl)oxirane CAS No. 13269-77-7](/img/structure/B80240.png)
2-(Diethoxymethyl)oxirane
Overview
Description
“2-(Diethoxymethyl)oxirane” is an organic compound with the molecular formula C7H14O3 . It is also known as Glycidaldehyde diethyl acetal .
Synthesis Analysis
While specific synthesis methods for 2-(Diethoxymethyl)oxirane were not found, the synthesis of oxiranes (also known as epoxides) typically involves the reaction of an alkene with a peroxycarboxylic acid . This reaction is often catalyzed by a tertiary amine .Molecular Structure Analysis
The molecular structure of 2-(Diethoxymethyl)oxirane consists of a three-membered ring containing an oxygen atom (the oxirane group), with a diethoxymethyl group attached .Chemical Reactions Analysis
A study on the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Diethoxymethyl)oxirane include a density of 1.0±0.1 g/cm3, a boiling point of 190.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.4 mmHg at 25°C .Scientific Research Applications
Ring Expansion Reactions
“2-(Diethoxymethyl)oxirane” belongs to a class of compounds known as oxiranes, which are known for their versatility in ring expansion reactions . These reactions are a key part of the synthesis of 4- to 7-membered heterocycles . The discussion of these reactions is broken into five thematic sections representing insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .
Synthesis of Heterocycles
Oxiranes, including “2-(Diethoxymethyl)oxirane”, are important heterocycles present in numerous natural products . They serve as versatile starting materials for a wide variety of ring opening and ring-expansion reactions . This makes them valuable in the synthesis of more complex heterocyclic compounds.
Carbonylation and CO2 Fixation
Oxirane substrates, such as “2-(Diethoxymethyl)oxirane”, can be used in carbonylation reactions . These reactions involve the addition of a carbonyl group (C=O) to a molecule. The Coates laboratory has reported new mechanistic insights into their successful bimetallic oxirane carbonylation catalyst system .
Creation of New Oxetane Derivatives
Oxiranes like “2-(Diethoxymethyl)oxirane” can be used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .
Future Directions
While specific future directions for 2-(Diethoxymethyl)oxirane were not found, oxiranes in general are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow for the creation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
properties
IUPAC Name |
2-(diethoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQWSQARNQPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404998 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)oxirane | |
CAS RN |
13269-77-7 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycidaldehyde diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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